molecular formula C14H17ClN2O2 B2575574 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide CAS No. 1436326-70-3

2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide

Cat. No.: B2575574
CAS No.: 1436326-70-3
M. Wt: 280.75
InChI Key: ZWKZINACROHHCW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxy group, a cyanobutyl chain, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the acetamide moiety.

    Substitution: Introduction of the chloro and methoxy groups.

    Cyanation: Addition of the cyanobutyl chain.

Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide include:

  • 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanopropyl)acetamide
  • 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)propionamide
  • 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)butyramide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-3-4-11(9-16)17-14(18)7-10-5-6-12(19-2)8-13(10)15/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKZINACROHHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CC1=C(C=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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